
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid typically involves the introduction of the difluorocyclobutyl group into a suitable precursor molecule. One common method involves the use of difluorocyclobutyl intermediates, which are then reacted with other reagents to form the desired product. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the difluorocyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorocyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of difluorocyclobutyl groups on biological systems. It may serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicinal chemistry, this compound is of interest due to its potential as a pharmacophore. The presence of the difluorocyclobutyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as increased thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid: shares similarities with other difluorocyclobutyl-containing compounds, such as difluorocyclobutyl ketones and alcohols.
Trifluoromethylated compounds: These compounds also contain fluorine atoms and exhibit similar chemical properties, but the presence of an additional fluorine atom can lead to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which can impart distinct chemical and biological properties. The difluorocyclobutyl group provides a balance between stability and reactivity, making it a valuable scaffold for various applications.
Eigenschaften
IUPAC Name |
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-5(7(11)12)2-6-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYELERVPQFSRJQ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
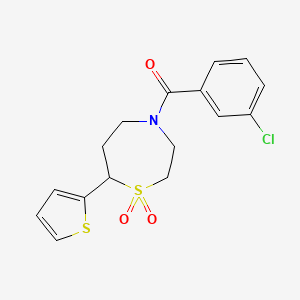

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)
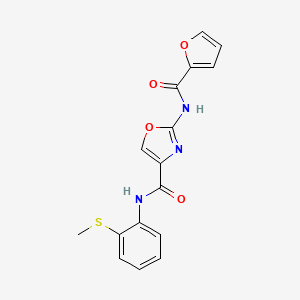
![N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/new.no-structure.jpg)
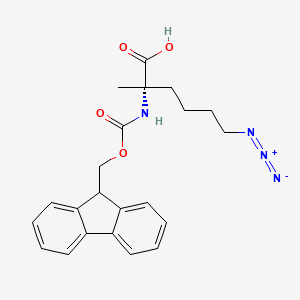
![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)
![2-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541928.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)
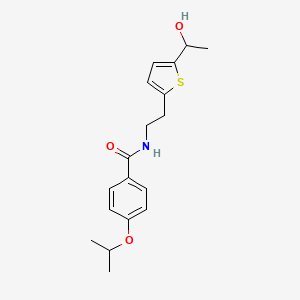
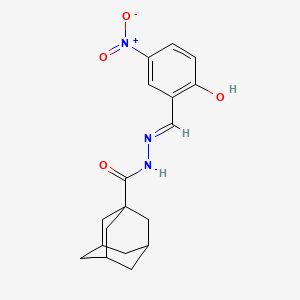
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)
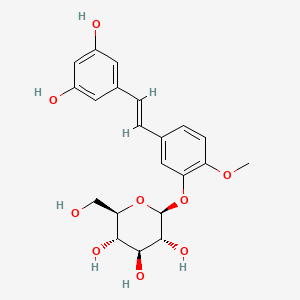
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541941.png)
